molecular formula C7H4Br2N2 B13667710 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13667710
M. Wt: 275.93 g/mol
InChI Key: GPYGGXWUAHVWPQ-UHFFFAOYSA-N
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Description

3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of two bromine atoms at the 3rd and 7th positions of the pyrrolo[3,2-c]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1H-pyrrolo[3,2-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce corresponding oxides .

Scientific Research Applications

Chemistry: 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine is used as a building block in organic synthesis. Its bromine atoms provide reactive sites for further functionalization, making it valuable in the synthesis of complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for various enzymes and receptors .

Industry: The compound is also used in material science for the development of novel materials with specific electronic and optical properties. Its unique structure allows for the design of materials with enhanced performance in electronic devices .

Mechanism of Action

The mechanism of action of 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atoms can enhance the compound’s binding affinity and specificity through halogen bonding interactions .

Comparison with Similar Compounds

  • 3,7-Dibromo-1H-pyrazolo[3,4-c]pyridine
  • 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine
  • 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Comparison: Compared to these similar compounds, 3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine has a unique arrangement of bromine atoms, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H4Br2N2

Molecular Weight

275.93 g/mol

IUPAC Name

3,7-dibromo-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H4Br2N2/c8-5-3-11-7-4(5)1-10-2-6(7)9/h1-3,11H

InChI Key

GPYGGXWUAHVWPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CC(=C2N1)Br)Br

Origin of Product

United States

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